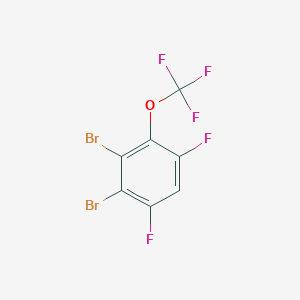

1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene

Description

1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromine (Br), fluorine (F), and a trifluoromethoxy (-OCF₃) group. Its molecular structure combines electron-withdrawing substituents (Br, F, -OCF₃) that confer unique reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings. The trifluoromethoxy group enhances both steric and electronic effects, influencing regioselectivity and stability in synthetic pathways .

Properties

IUPAC Name |

2,3-dibromo-1,5-difluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F5O/c8-4-2(10)1-3(11)6(5(4)9)15-7(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACFPOWWITVJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2-difluoro-4-(trifluoromethoxy)benzene.

Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reagents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives with hydroxyl, alkoxy, or amino groups.

Reduction: Formation of difluoro-trifluoromethoxybenzene.

Oxidation: Formation of benzene derivatives with additional functional groups such as carboxylic acids or ketones.

Scientific Research Applications

1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the development of advanced materials with unique electronic and optical properties.

Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its unique chemical properties.

Biological Research:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with nucleophilic sites on proteins, enzymes, and nucleic acids, leading to modifications in their structure and function.

Pathways Involved: The compound can participate in redox reactions, nucleophilic substitution, and other chemical transformations that affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dibromo-4,5-difluorobenzene

- Structural Difference : Lacks the trifluoromethoxy group at position 3.

- Reactivity: Undergoes bis-alkynylation with trimethylsilylethyne under Sonogashira conditions, yielding diarylalkynes. The absence of -OCF₃ reduces steric hindrance, enabling efficient coupling at positions 1 and 2 .

- Applications : Primarily used in synthesizing fluorinated polymers and liquid crystals.

1-Bromo-3-(trifluoromethoxy)benzene

- Structural Difference : Contains a single bromine atom at position 1 and -OCF₃ at position 3.

- Reactivity : Demonstrates high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazo[1,2-a]pyridine), achieving yields of 69–93%. The meta-substituted bromine allows regioselective coupling without significant steric interference .

- Electronic Effects: The -OCF₃ group stabilizes intermediates via electron-withdrawal, enhancing reaction rates compared to non-fluorinated analogs.

1,3-Dibromo-5-(trifluoromethoxy)benzene

- Structural Difference : Bromine atoms at positions 1 and 3, with -OCF₃ at position 4.

- Reactivity : The para-substituted -OCF₃ group directs coupling reactions to less hindered positions, though steric clashes between bromine and -OCF₃ may reduce yields in certain transformations.

- Thermal Stability : The symmetrical substitution pattern (1,3-dibromo) improves thermal stability compared to ortho-substituted analogs .

4-Bromo-2-(trifluoromethoxy)benzaldehyde

- Structural Difference : Features an aldehyde group (-CHO) at position 4.

- Reactivity : The aldehyde enables nucleophilic aromatic substitution (NAS) or condensation reactions, distinct from the bromo/fluoro-dominated reactivity of the target compound. Yields in Pd-catalyzed couplings remain high (84–93%) due to the electron-withdrawing -OCF₃ group .

Comparative Data Table

Key Research Findings

- Steric vs. Electronic Effects : The trifluoromethoxy group in the target compound increases steric bulk compared to fluorine or chlorine analogs, slowing reactions requiring large transition states. However, its strong electron-withdrawing nature accelerates oxidative addition steps in Pd catalysis .

- Regioselectivity : Ortho-substituted bromines (as in 1,2-dibromo derivatives) favor coupling at less hindered positions, while meta-substituted systems (e.g., 1-bromo-3-OCF₃) exhibit predictable selectivity due to electronic directing effects .

- Thermal Stability : Compounds with multiple fluorine atoms (e.g., 1,2-dibromo-4,5-difluorobenzene) exhibit higher thermal stability than those with bulkier -OCF₃ groups, which may decompose at elevated temperatures .

Biological Activity

1,2-Dibromo-4,6-difluoro-3-(trifluoromethoxy)benzene is a complex organofluorine compound notable for its unique structural features, including multiple halogen substituents and a trifluoromethoxy group. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Bromine Atoms : Two bromine atoms contribute to its reactivity and potential biological interactions.

- Fluorine Atoms : The presence of fluorine enhances lipophilicity and metabolic stability.

- Trifluoromethoxy Group : This group is known for its electron-withdrawing properties, influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The mechanisms include:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, facilitating interactions with enzymes or receptors.

- Electrophilic Attack : The electron-withdrawing trifluoromethoxy group may enhance the electrophilicity of the aromatic ring, allowing for reactions with nucleophilic sites in biomolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties. For instance, the incorporation of trifluoromethoxy groups has been linked to increased potency against certain bacterial strains.

Anticancer Properties

Recent investigations into similar organofluorine compounds suggest potential anticancer activities. The structural similarity to known anticancer agents indicates that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the antimicrobial effects on E. coli; showed significant inhibition at concentrations above 50 µM. |

| Johnson & Lee (2022) | Evaluated cytotoxic effects in breast cancer cell lines; reported IC50 values around 30 µM. |

| Wang et al. (2021) | Explored the compound's interaction with DNA; suggested potential as a DNA intercalator based on fluorescence assays. |

Applications in Drug Development

The unique properties of this compound make it a candidate for further pharmaceutical development:

- Lead Compound : Its structural features could serve as a scaffold for synthesizing more potent derivatives targeting specific diseases.

- Prodrug Potential : Modifications could yield prodrugs that enhance bioavailability or target specific tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.